Fmoc-PEA Fmoc-PEA
Brand Name: Vulcanchem
CAS No.: 329223-23-6
VCID: VC8170133
InChI: InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O
Molecular Formula: C17H18NO6P
Molecular Weight: 363.3 g/mol

Fmoc-PEA

CAS No.: 329223-23-6

Cat. No.: VC8170133

Molecular Formula: C17H18NO6P

Molecular Weight: 363.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-PEA - 329223-23-6

Specification

CAS No. 329223-23-6
Molecular Formula C17H18NO6P
Molecular Weight 363.3 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate
Standard InChI InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22)
Standard InChI Key YHUHBHVNOVAEMP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O

Introduction

Structural and Physicochemical Properties of Fmoc-PEA

Molecular Architecture

Fmoc-PEA’s structure features three critical domains:

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety serves as a UV-detectable protecting group, widely utilized in peptide synthesis for its stability under basic conditions and ease of removal via piperidine .

  • Phosphoethanolamine Backbone: A phosphate ester bridge connects the Fmoc group to an ethylcarbamate moiety, conferring solubility in polar solvents such as dimethyl sulfoxide (DMSO) (200 mg/mL) .

  • Carbamate Linkage: This segment ensures hydrolytic stability under physiological conditions while remaining susceptible to enzymatic cleavage by phosphatases in intracellular environments .

The compound’s structural versatility is evident in its dual functionality: the Fmoc group facilitates synthetic manipulation, while the phosphate moiety enables controlled drug release in ADCs .

Solubility and Stability

PropertyValue
Molecular FormulaC17H18NO6P\text{C}_{17}\text{H}_{18}\text{NO}_{6}\text{P}
Molecular Weight363.3 g/mol
Solubility in DMSO200 mg/mL (550.51 mM)
Storage Conditions4°C (short-term); -80°C (long-term)

Synthetic Applications in Peptide and ADC Development

Cleavable Linker for Antibody-Drug Conjugates

In ADCs, Fmoc-PEA bridges monoclonal antibodies and cytotoxic payloads. The phosphate ester undergoes hydrolysis by intracellular phosphatases, releasing the drug selectively in target tissues . This mechanism minimizes off-target toxicity, a hallmark of precision oncology. For instance, Garbaccio et al. demonstrated that phosphate-based linkers like Fmoc-PEA enhance therapeutic indices by ensuring payload release only in phosphatase-rich tumor microenvironments .

Analytical Methodologies for Fmoc-PEA Characterization

Ultrasound-Assisted Acid Hydrolysis

Recent innovations in amino acid analysis employ ultrasound to accelerate hydrolysis. A 2024 study optimized conditions using 6 M hydrochloric acid at 90°C for 30 minutes, achieving complete peptide bond cleavage without racemization . Ultrasonic cavitation increased local temperatures and pressures, reducing hydrolysis times by 50% compared to conventional methods .

HPLC-UV Quantification

Post-hydrolysis, Fmoc-Cl derivatization at pH 9.0 (borate buffer) enables UV detection at 265 nm . The method’s validation under FDA guidelines confirmed linearity (r2>0.999r^2 > 0.999), accuracy (80–118% recovery), and precision (RSD < 10.9%) . The table below outlines optimized derivatization parameters:

ParameterOptimal Condition
BufferBorate (pH 9.0)
Organic SolventEthanol
Derivatization Time5 minutes
Fmoc-Cl Concentration5 mM

Industrial and Research Utilization

Large-Scale Manufacturing

Apollo Scientific and MedChemExpress supply Fmoc-PEA globally, emphasizing bulk production for pharmaceutical R&D . Their protocols ensure batch consistency, with purity verified via HPLC and mass spectrometry .

Emerging Therapeutic Applications

Beyond ADCs, Fmoc-PEA’s phosphatase sensitivity is being explored in prodrug designs for neurodegenerative diseases, where controlled release mitigates systemic toxicity .

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